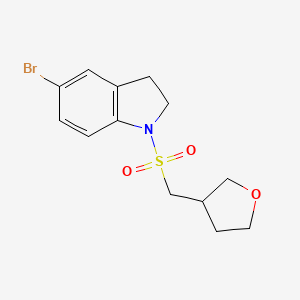
5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are essential for DNA replication and repair. It has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is a chaperone protein that is involved in the folding and stabilization of various oncogenic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound induces cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit tumor growth in xenograft models of breast cancer and leukemia. In vivo studies have shown that the compound has low toxicity and is well-tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole is its potent anti-tumor activity, which makes it a promising lead compound for the development of new anti-cancer drugs. Another advantage is its relatively low toxicity, which makes it a safe compound for in vivo studies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Another limitation is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole. One direction is the development of new analogs with improved potency and solubility. Another direction is the investigation of the compound's mechanism of action and its role in various biological processes. Additionally, the compound could be used as a tool compound for the identification of new drug targets and the development of new therapeutic strategies for cancer and other diseases. Finally, the compound could be used as a building block for the synthesis of novel materials with unique properties.
Méthodes De Synthèse
The synthesis of 5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole involves the reaction of 3-(bromomethyl)oxirane with 2,3-dihydroindole-2-one in the presence of potassium carbonate. The reaction takes place in acetonitrile, and the product is obtained after purification by column chromatography. The yield of the product is around 50%, and the purity is confirmed by NMR and mass spectrometry.
Applications De Recherche Scientifique
5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole has been extensively studied for its potential applications in various fields, including medicinal chemistry, chemical biology, and material science. In medicinal chemistry, this compound has been found to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, leukemia, and lung cancer. In chemical biology, it has been used as a tool compound to study the role of indole derivatives in various biological processes, such as protein-protein interactions and enzyme inhibition. In material science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties.
Propriétés
IUPAC Name |
5-bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S/c14-12-1-2-13-11(7-12)3-5-15(13)19(16,17)9-10-4-6-18-8-10/h1-2,7,10H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFORPQLQMFKIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS(=O)(=O)N2CCC3=C2C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

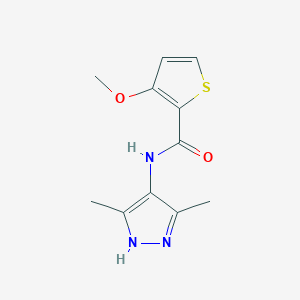
![6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine](/img/structure/B7553708.png)

![1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553730.png)
![[2-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone](/img/structure/B7553738.png)
![1-[2-(4-Chlorophenyl)azepan-1-yl]ethanone](/img/structure/B7553742.png)
![6-(dimethylamino)-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7553755.png)

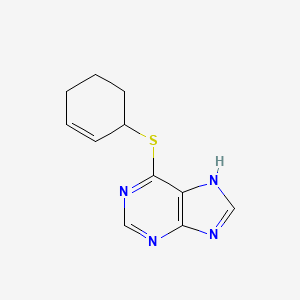
![7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7553779.png)
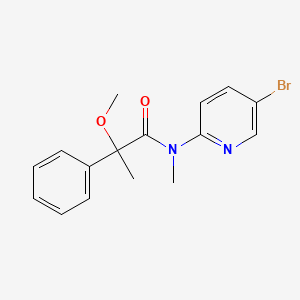
![4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B7553786.png)
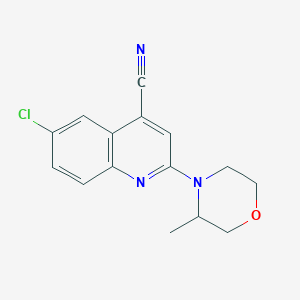
![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7553804.png)